(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone
Overview
Description
(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It is a useful research chemical, often employed in various scientific studies and applications.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone, also known as Periciazine , is the dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
Periciazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade . It is believed to block the alpha adrenergic receptors as well as antagonize the D1 dopamine receptor . This interaction with its targets leads to a reduction in pathologic arousal and affective tension in some psychotic patients .
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic pathways in the brain, which are involved in a variety of behaviors such as reward, mood, and motor control . By blocking the dopamine receptors, Periciazine can alter these pathways and their downstream effects .
Result of Action
The result of Periciazine’s action is a reduction in symptoms of aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-1-piperidine with 3-piperidylmethanone in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone include:
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
- 4-Hydroxy-1-methylpiperidine
- 1-Methyl-4-piperidinol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of both hydroxyl and carbonyl functional groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h9-10,12,14H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDKFIAPLMLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.